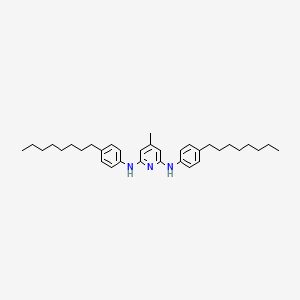
4-Methyl-N~2~,N~6~-bis(4-octylphenyl)pyridine-2,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-N~2~,N~6~-bis(4-octylphenyl)pyridine-2,6-diamine is a chemical compound with the molecular formula C34H49N3 and a molecular weight of 499.77 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with methyl and octylphenyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 4-Methyl-N~2~,N~6~-bis(4-octylphenyl)pyridine-2,6-diamine involves several steps. One common method includes the reaction of 4-octylphenylamine with 4-methyl-2,6-dichloropyridine under specific conditions . The reaction typically requires a solvent such as toluene and a base like potassium carbonate. The mixture is heated to reflux for several hours to ensure complete reaction. Industrial production methods may involve continuous-flow synthesis techniques to enhance yield and efficiency .
Analyse Chemischer Reaktionen
4-Methyl-N~2~,N~6~-bis(4-octylphenyl)pyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho to the nitrogen atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridines and amines .
Wissenschaftliche Forschungsanwendungen
4-Methyl-N~2~,N~6~-bis(4-octylphenyl)pyridine-2,6-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Methyl-N~2~,N~6~-bis(4-octylphenyl)pyridine-2,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-N~2~,N~6~-bis(4-octylphenyl)pyridine-2,6-diamine can be compared with similar compounds such as:
2,6-Di-tert-butyl-4-methylpyridine: This compound has a similar pyridine core but different substituents, leading to distinct chemical properties and applications.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Another related compound with different functional groups, used in polymer chemistry.
Eigenschaften
CAS-Nummer |
469898-07-5 |
|---|---|
Molekularformel |
C34H49N3 |
Molekulargewicht |
499.8 g/mol |
IUPAC-Name |
4-methyl-2-N,6-N-bis(4-octylphenyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C34H49N3/c1-4-6-8-10-12-14-16-29-18-22-31(23-19-29)35-33-26-28(3)27-34(37-33)36-32-24-20-30(21-25-32)17-15-13-11-9-7-5-2/h18-27H,4-17H2,1-3H3,(H2,35,36,37) |
InChI-Schlüssel |
TWNKCJFMLWDALC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)NC2=CC(=CC(=N2)NC3=CC=C(C=C3)CCCCCCCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)-](/img/structure/B14240532.png)
![(4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanone](/img/structure/B14240536.png)
![2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole](/img/structure/B14240543.png)
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14240548.png)
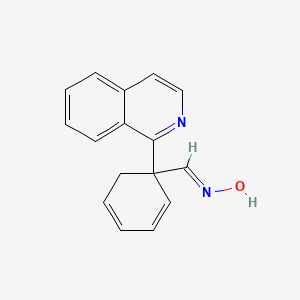
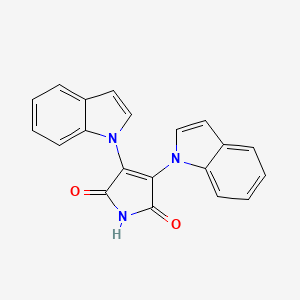
![4-[2-(4-chlorophenyl)-4-(3-phenoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B14240553.png)

![5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole](/img/structure/B14240570.png)
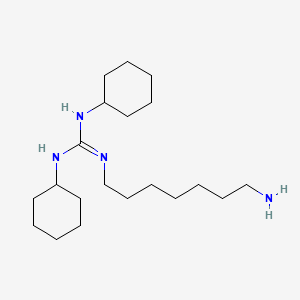
![1H-Inden-1-one, 2-[2-(dimethylamino)ethyl]-2,3-dihydro-5-methyl-](/img/structure/B14240578.png)
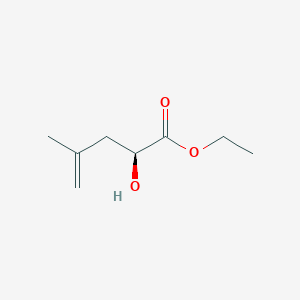
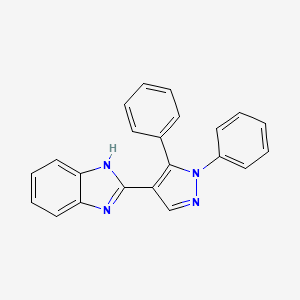
![2-([1,1'-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14240601.png)
